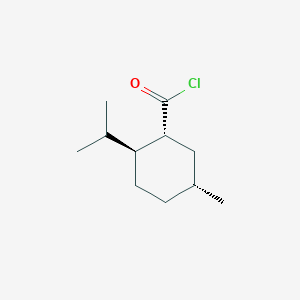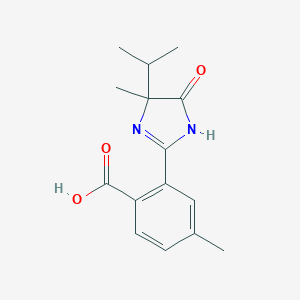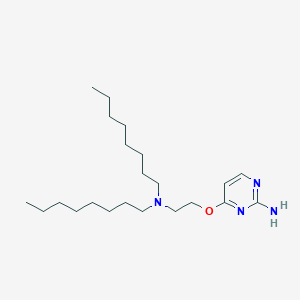
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- is a synthetic organic compound that belongs to the class of pyrimidines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The aim of
Scientific Research Applications
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for imaging applications. In addition, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been studied for its potential use in material science, particularly in the development of organic semiconductors.
Mechanism Of Action
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- exerts its biological activity through various mechanisms. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death. In addition, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been found to disrupt the fungal cell membrane, leading to cell death.
Biochemical And Physiological Effects
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been found to inhibit the growth of various fungal and bacterial strains.
Advantages And Limitations For Lab Experiments
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has several advantages for lab experiments. This compound is readily available, easy to synthesize, and exhibits potent biological activity. However, there are also some limitations associated with the use of this compound in lab experiments. For example, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- is highly hydrophobic, which can limit its solubility in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for research on pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)-. One potential direction is the development of more efficient and scalable synthesis methods for this compound. Another direction is the investigation of this compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to elucidate the mechanism of action of pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- and its potential applications in material science. Overall, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- is a promising compound with a wide range of potential applications in various fields.
Synthesis Methods
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Pinner reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, aldehyde, and urea in the presence of ammonium acetate and acetic acid. The Biginelli reaction involves the condensation of aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The Pinner reaction involves the reaction of an amine with an acid chloride in the presence of an acid catalyst such as hydrochloric acid.
properties
CAS RN |
102207-78-3 |
|---|---|
Product Name |
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- |
Molecular Formula |
C22H42N4O |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C22H42N4O/c1-3-5-7-9-11-13-17-26(18-14-12-10-8-6-4-2)19-20-27-21-15-16-24-22(23)25-21/h15-16H,3-14,17-20H2,1-2H3,(H2,23,24,25) |
InChI Key |
AXJIPCUJIFBEBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
Other CAS RN |
102207-78-3 |
synonyms |
2-Amino-4-di-octylaminoethoxypyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



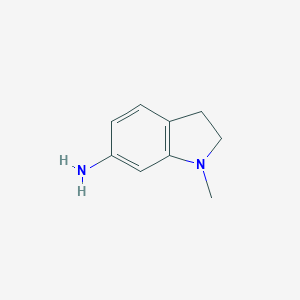
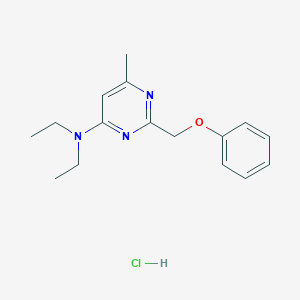
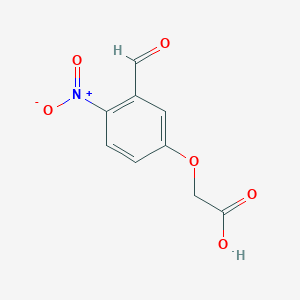
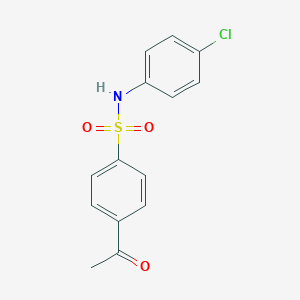

![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)



![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)


